CCT128930: An In-depth Technical Guide on the Mechanism of Action
CCT128930: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Primarily targeting Akt2, it is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. CCT128930 demonstrates significant antitumor activity by inducing cell cycle arrest and inhibiting the phosphorylation of downstream Akt substrates. Interestingly, emerging evidence reveals that CCT128930 also elicits Akt-independent effects, including the induction of DNA damage, autophagy, and apoptosis, broadening its potential therapeutic applications. This technical guide provides a comprehensive overview of the mechanism of action of CCT128930, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Akt Inhibition
CCT128930 functions as an ATP-competitive inhibitor of Akt, with a notable selectivity for the Akt2 isoform.[1][2][3] This inhibition occurs through its competition with ATP for the binding site in the kinase domain of Akt, thereby preventing the phosphorylation of its downstream targets. The selectivity for Akt over other closely related kinases, such as protein kinase A (PKA), is achieved by targeting a single amino acid difference in the kinase domain.[2][4]
The primary consequence of Akt inhibition by CCT128930 is the disruption of the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell survival, proliferation, and growth.[2] By blocking this pathway, CCT128930 effectively induces a G1 phase cell cycle arrest in cancer cells, particularly those with a constitutively active PI3K/Akt pathway, such as PTEN-null or PIK3CA-mutant tumors.[2][4]
Quantitative Data: In Vitro Kinase Inhibition and Cellular Proliferation
The following tables summarize the key quantitative data for CCT128930's inhibitory activity.
Table 1: In Vitro Kinase Inhibitory Activity of CCT128930
| Kinase | IC50 (nM) | Assay Type |
| Akt2 | 6 | Cell-free |
| p70S6K | 120 | Cell-free |
| PKA | 168 | Cell-free |
Data sourced from MedchemExpress and Selleck Chemicals.[1][3]
Table 2: In Vitro Antiproliferative Activity of CCT128930 (GI50 values)
| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |
| U87MG | Glioblastoma | Null | 6.3 |
| PC3 | Prostate Cancer | Null | 1.9 |
| LNCaP | Prostate Cancer | Null | 0.35 |
Data sourced from MedchemExpress.
Signaling Pathway: Akt-Dependent Mechanism
The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and the point of inhibition by CCT128930.
Caption: CCT128930 inhibits Akt, blocking downstream signaling and promoting apoptosis and cell cycle arrest.
Akt-Independent Mechanisms of Action
Recent studies have revealed that CCT128930 can induce antitumor effects through mechanisms that are independent of its Akt inhibitory function. These off-target effects contribute to its overall efficacy and suggest a broader therapeutic potential.
DNA Damage Response and Apoptosis
In some cancer cell lines, such as HepG2 hepatoma cells, CCT128930 has been shown to induce a DNA damage response.[5] This is characterized by the phosphorylation of H2AX, ATM, Chk1, and Chk2.[5] At higher concentrations (e.g., 20 µM), CCT128930 can trigger apoptosis through the activation of caspase-3 and caspase-9, and the cleavage of PARP.[5]
Autophagy
CCT128930 can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][5] This is observed with an increase in the levels of LC3-II and Beclin-1.[5] Interestingly, blocking autophagy with agents like chloroquine has been shown to enhance CCT128930-induced apoptosis, suggesting a potential combination therapy strategy.[5]
TRPM7 Channel Antagonism
A recent study has identified CCT128930 as a potent antagonist of the TRPM7 (Transient Receptor Potential Melastatin 7) channel. This inhibition is independent of intracellular Mg2+ and is selective for TRPM7 over TRPM6 and TRPM8 isoforms. The IC50 values for TRPM7 inhibition were determined to be 0.86 ± 0.11 μM (in the absence of intracellular Mg2+) and 0.63 ± 0.09 μM (in the presence of 300 μM intracellular Mg2+).
Signaling Pathway: Akt-Independent Mechanisms
The following diagram illustrates the Akt-independent effects of CCT128930.
Caption: CCT128930 induces DNA damage, autophagy, and inhibits TRPM7 channels, independent of Akt.
In Vivo Antitumor Activity
Preclinical studies using human tumor xenograft models have demonstrated the in vivo efficacy of CCT128930.
Table 3: In Vivo Efficacy of CCT128930 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome |
| U87MG | Glioblastoma (PTEN-null) | 25 mg/kg, i.p. | 48% T/C ratio on day 12 |
| BT474 | Breast Cancer (HER2+, PIK3CA-mutant) | 40 mg/kg, i.p. | 29% T/C ratio on day 22 (complete growth arrest) |
Data sourced from Selleck Chemicals.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CCT128930.
Western Blot Analysis for Akt Pathway Inhibition
Objective: To determine the effect of CCT128930 on the phosphorylation of Akt and its downstream substrates.
Protocol:
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Cell Culture and Treatment: Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of CCT128930 (e.g., 0-20 µM) for a specified time (e.g., 1, 6, 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, phospho-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of CCT128930 on cell cycle distribution.
Protocol:
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Cell Culture and Treatment: Seed cells in 6-well plates and treat with CCT128930 (e.g., 3 x GI50 concentration) for various time points (e.g., 0, 24, 48 hours).
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Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.
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Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of CCT128930 in a mouse model.
Protocol:
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Cell Preparation and Implantation: Harvest cancer cells (e.g., U87MG) and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
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Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer CCT128930 (e.g., 25 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the dosing schedule.
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Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of CCT128930's mechanism of action.
Conclusion
CCT128930 is a well-characterized Akt inhibitor with a clear mechanism of action in disrupting the PI3K/Akt/mTOR pathway. Its potent antiproliferative and pro-apoptotic effects, particularly in cancers with activated Akt signaling, have been demonstrated both in vitro and in vivo. Furthermore, the discovery of its Akt-independent activities, including the induction of DNA damage, autophagy, and antagonism of the TRPM7 channel, adds new dimensions to its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate the multifaceted mechanism of action of CCT128930 in various cancer contexts. This comprehensive understanding is crucial for the continued development and potential clinical application of this promising anticancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCT128930 induces cell cycle arrest, DNA damage, and autophagy independent of Akt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
